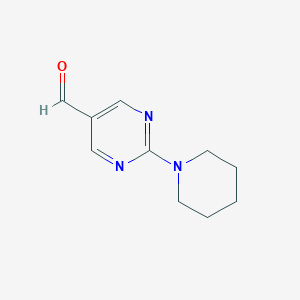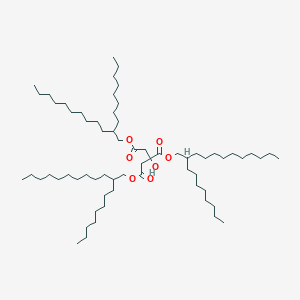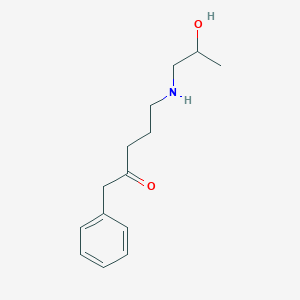
1,3-Diméthyladamantane
Vue d'ensemble
Description
1,3-Dimethyladamantane is a polycyclic alkane and a member of the adamantane family. It is characterized by its tricyclic structure with two methyl groups attached at the 1 and 3 positions. The molecular formula of 1,3-Dimethyladamantane is C₁₂H₂₀, and it has a molecular weight of 164.29 g/mol . This compound is known for its stability and unique structural properties, making it a valuable intermediate in various chemical syntheses.
Applications De Recherche Scientifique
1,3-Dimethyladamantane has several applications in scientific research:
Mécanisme D'action
Target of Action
1,3-Dimethyladamantane (1,3-DMA) is a derivative of adamantane, a type of diamondoid It’s known that adamantane derivatives have been studied for their potential use in various medical applications .
Mode of Action
It’s known that 1,3-dma undergoes c-h insertion reaction with phenylchlorocarbene . It also reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .
Biochemical Pathways
It’s known that 1,3-dma can undergo various chemical reactions, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The physical properties such as densities, viscosities, surface tensions, and refractive indices of 1,3-dma have been studied . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that 1,3-dma can undergo various chemical reactions, suggesting that it may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-DMA. For instance, the reaction rates of pyrolysis and combustion of 1,3-DMA increase with higher temperature and reactant concentration . This suggests that environmental conditions such as temperature and concentration can significantly influence the action of 1,3-DMA.
Analyse Biochimique
Biochemical Properties
1,3-Dimethyladamantane undergoes C-H insertion reaction with phenylchlorocarbene . It also reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol
Cellular Effects
Its derivative, memantine, has been shown to have effects on cellular processes, particularly in the context of Alzheimer’s disease
Molecular Mechanism
It is known to undergo certain chemical reactions, such as C-H insertion with phenylchlorocarbene
Temporal Effects in Laboratory Settings
It has been observed that 1,3-Dimethyladamantane exhibits a low-temperature ordered monoclinic phase which transforms into a high-temperature hexagonal plastic phase .
Méthodes De Préparation
1,3-Dimethyladamantane can be synthesized through several methods. One common approach involves the rearrangement of perhydroacenaphthene in the presence of aluminum chloride as a catalyst. The reaction is carried out at temperatures between 80-100°C with the continuous addition of a small amount of water. The resulting reaction mixture is then purified to obtain 1,3-Dimethyladamantane . Another method involves the use of 1-bromo-3,5-dimethyladamantane as a starting material, which undergoes a series of reactions to yield 1,3-Dimethyladamantane .
Analyse Des Réactions Chimiques
1,3-Dimethyladamantane undergoes various chemical reactions, including:
C-H Insertion: It undergoes C-H insertion reactions with phenylchlorocarbene.
Substitution: It can be used in the synthesis of 1,3-dibromo-5,7-dimethyladamantane.
Common reagents and conditions for these reactions include molecular oxygen, N-hydroxyphthalimide, cobalt salts, and phenylchlorocarbene. The major products formed from these reactions are various substituted adamantane derivatives.
Comparaison Avec Des Composés Similaires
1,3-Dimethyladamantane is unique due to its specific substitution pattern and stability. Similar compounds include:
Adamantane: The parent compound of the adamantane family, which lacks the methyl substitutions at the 1 and 3 positions.
1-Bromo-3,5-dimethyladamantane: A brominated derivative used as an intermediate in various syntheses.
1-Adamantylamine: An amine derivative used in the synthesis of pharmaceuticals.
Compared to these compounds, 1,3-Dimethyladamantane offers unique reactivity and stability, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
1,3-dimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOIUTVJRWADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049439 | |
| Record name | 1,3-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-79-4 | |
| Record name | 1,3-Dimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-3-Dimethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyltricyclo[3.3.1.13,7]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96G4OD5Z59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)





